molecular formula C17H20BrNO3 B4952620 N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE

Cat. No.: B4952620
M. Wt: 366.2 g/mol
InChI Key: FXDIGYAAODRAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE is an organic compound with the molecular formula C20H22BrNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the bromine and methoxy groups, play a crucial role in its binding affinity and reactivity with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-BROMO-4-METHOXYBENZYL)(2,4-DIMETHOXYPHENYL)METHANAMINE is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of bromine, methoxy, and amine groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-20-14-6-5-13(17(9-14)22-3)11-19-10-12-4-7-16(21-2)15(18)8-12/h4-9,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDIGYAAODRAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=C(C=C2)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.